molecular formula C23H22FN7O B6521510 1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 946229-96-5

1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

カタログ番号: B6521510
CAS番号: 946229-96-5
分子量: 431.5 g/mol
InChIキー: AMRJSMJXRFBEAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of triazolo-pyrimidine derivatives characterized by a piperazine linker and aryl substituents. Its structure features a 4-fluorophenyl group attached to the triazolo[4,5-d]pyrimidine core and a 3-methylphenyl ethanone moiety via a piperazine bridge. The fluorine atom at the para position of the phenyl ring and the methyl group on the ethanone side chain are critical for modulating electronic and steric properties, influencing binding affinity and pharmacokinetics.

特性

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-16-3-2-4-17(13-16)14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)19-7-5-18(24)6-8-19/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJSMJXRFBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s triazolo-pyrimidine core and piperazine linker are conserved in several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name R1 (Triazolo Substituent) R2 (Ethanone/Phenyl Substituent) Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluorophenyl 3-Methylphenyl ~478.5 (estimated) Fluorine enhances electronegativity; methyl improves lipophilicity.
1-{4-[3-(4-Methoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-(3-Methylphenyl)Ethan-1-One 4-Methoxyphenyl 3-Methylphenyl ~490.5 (estimated) Methoxy group increases electron density but reduces metabolic stability compared to fluorine .
{4-[3-(4-Methylphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}[4-(Trifluoromethyl)Phenyl]Methanone 4-Methylphenyl 4-Trifluoromethylphenyl 505.5 Trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .
Fluconazole Derivatives (e.g., Compound III in ) 4-Fluorophenyl Thioxo-thiazolo core ~600–650 Hybrid structures with triazole-thiazolo-pyrimidine cores show antifungal activity via CYP51 inhibition; fluorine improves target affinity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Improve binding to hydrophobic enzyme pockets (e.g., histone deacetylases, CYP450 enzymes) by enhancing dipole interactions .
  • Methoxy vs. Methyl Substituents : Methoxy groups reduce metabolic stability due to demethylation pathways, whereas methyl groups enhance lipophilicity without significant metabolic liabilities .
Pharmacokinetic and Permeability Comparisons

highlights permeability studies on fluconazole-triazolo hybrids, which share structural motifs with the target compound. For example:

  • Compound III (4-Fluorophenyl-substituted) : Exhibited moderate permeability (LogP ~3.2) through lipophilic membranes, attributed to fluorine’s balance between hydrophobicity and polarity .
  • Compound VI (4-Fluorophenyl with acetamide side chain) : Lower permeability (LogP ~2.8) due to increased hydrogen-bonding capacity from the acetamide group .

The target compound’s 3-methylphenyl ethanone moiety likely enhances permeability (predicted LogP ~3.5) compared to bulkier substituents (e.g., trifluoromethylphenyl in ).

Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound are lacking, analogs provide insights:

  • Antifungal Activity : Thiazolo-pyrimidine hybrids () inhibit fungal CYP51 with IC₅₀ values of 0.5–2.0 µM. Fluorophenyl derivatives (e.g., Compound III) showed superior activity compared to chlorophenyl analogs .
NMR and Structural Stability

’s NMR analysis of rapamycin analogs revealed that substituents on regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shifts (Δδ = 0.3–0.7 ppm). For the target compound, analogous shifts in the triazolo-pyrimidine core (e.g., fluorophenyl vs. methylphenyl) could alter π-stacking interactions or hydrogen-bonding networks, impacting target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。